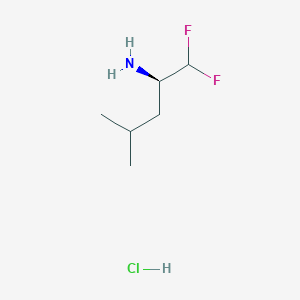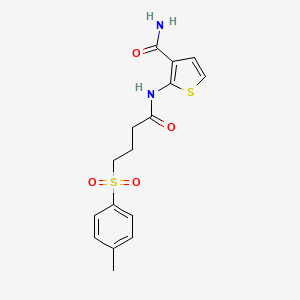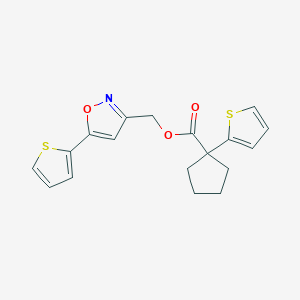![molecular formula C19H16Cl2N4O2S2 B2886257 2,5-dichloro-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392295-25-9](/img/structure/B2886257.png)
2,5-dichloro-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2,5-dichloro-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” is a chemical compound with the molecular formula C19H16Cl2N4O2S2 . It has a molecular weight of 467.4 g/mol . The compound is not intended for human or veterinary use and is primarily used for research purposes.
Molecular Structure Analysis
The compound has a complex structure that includes a thiadiazole ring, a benzamide group, and a sulfanyl group . The InChI string of the compound isInChI=1S/C19H16Cl2N4O2S2/c1-10-3-4-11(2)15(7-10)22-16(26)9-28-19-25-24-18(29-19)23-17(27)13-8-12(20)5-6-14(13)21/h3-8H,9H2,1-2H3,(H,22,26)(H,23,24,27) . Physical And Chemical Properties Analysis
The compound has a molecular weight of 467.4 g/mol . It has a computed XLogP3-AA value of 5.3, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors . It has a rotatable bond count of 6 . The topological polar surface area of the compound is 138 Ų .Scientific Research Applications
Morphology Control in Polycarbazole-Based Bulk Heterojunction Solar Cells
Research on polymers similar in complexity to the compound highlights the importance of solvent interaction and aggregation control in improving photovoltaic performance, with specific focus on the adjustment of domain structure for enhanced efficiency in solar cells (T. Chu et al., 2011).
Transformations of Saccharin Derivatives
Investigations into saccharin derivatives, sharing structural motifs with the queried compound, detail chemical transformations that result in novel heterocyclic compounds. This showcases the compound's potential in synthetic organic chemistry for creating diverse molecular architectures (J. Ashby et al., 1978).
Synthesis and Biological Studies of 1,3,4-Oxadiazole Derivatives
The synthesis and characterization of oxadiazole derivatives, which relate to the structural complexity of the target compound, demonstrate significant antibacterial and antioxidant activities, highlighting the potential for discovering new therapeutic agents (Subbulakshmi N. Karanth et al., 2019).
Development of Novel Heterocyclic Fused Pharmacophores
Research into the synthesis of fused heterocyclic compounds, akin to the compound , uncovers their potential anti-inflammatory and anti-bacterial properties, suggesting a pathway for the development of new pharmacological agents (Mayura Kale and Deepak Mene, 2013).
Larvicidal and Antimicrobial Activities of Triazinone Derivatives
A study on triazinone derivatives, which share functional group similarities with the target compound, reveals their antimicrobial and mosquito larvicidal activities, indicating potential applications in environmental and public health sectors (C. Kumara et al., 2015).
properties
IUPAC Name |
2,5-dichloro-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2S2/c1-10-3-4-11(2)15(7-10)22-16(26)9-28-19-25-24-18(29-19)23-17(27)13-8-12(20)5-6-14(13)21/h3-8H,9H2,1-2H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOWKQZHOMNOJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine](/img/structure/B2886175.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2886178.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide](/img/structure/B2886181.png)

![4-Bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol](/img/structure/B2886186.png)

![Tert-butyl N-[(8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl)methyl]carbamate](/img/structure/B2886188.png)
![1-[(4-chlorophenoxy)acetyl]-4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole](/img/structure/B2886190.png)


![3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-ethoxyphenethyl)-4-methylbenzamide](/img/structure/B2886196.png)